Diphenyltin sulfide
Overview
Description
Diphenyltin sulfide is a chemical compound with the formula C12H10SSn . It is used in laboratory chemicals .
Synthesis Analysis
Diphenyltin sulfide can be synthesized using diorganotin (IV) dixanthates . The synthesis involves the use of diphenyltin bis (2-methoxyethylxanthate) and diphenyltin bis (iso-butylxanthate) as precursors to deposit tin chalcogenide thin films by aerosol-assisted chemical vapor deposition .Molecular Structure Analysis
The molecular structure of Diphenyltin sulfide consists of two phenyl groups attached to a sulfur atom .Chemical Reactions Analysis
Diphenyltin sulfide can be used as a catalyst in Diels-Alder reactions between several 1,3-dienes and α,β-unsaturated ketones . It can also be used as a precursor for the preparation of SnS nanoparticles .Physical And Chemical Properties Analysis
Diphenyltin sulfide is a solid crystalline substance with a white appearance . It has a molecular weight of 304.98 g/mol . It does not have a specific odor .Scientific Research Applications
Pharmacological Treatment for Parkinson's Disease : Diphenyl sulfide compounds, including diphenyltin sulfide, have been identified as new inhibitors of phosphodiesterase 7 (PDE7), offering potential for Parkinson's disease treatment. This discovery confirms the utility of PDE7 inhibitors in pharmacological applications (García et al., 2014).
Photodegradation of Environmental Pollutants : Studies on polychlorinated diphenyl sulfides (PCDPSs), which include diphenyltin sulfide derivatives, have shown their degradation under simulated sunlight. This degradation process is influenced by environmental factors like pH and humic acid, and the study contributes to understanding the environmental fate of these compounds (Ge et al., 2019).
Synthesis and Structure of Macrocycles : Diphenyltin sulfide has been used in synthesizing novel trinuclear 18-membered macrocycles. These macrocycles, involving diphenyltin complexes with 2-mercaptonicotinic acid, show interesting ligand properties due to their endocyclic sulfur atoms (Ma, Jiang, & Zhang, 2003).
Catalytic Reactions in Organic Chemistry : Diphenyltin sulfide has been used as a catalyst in Diels-Alder reactions and aldol reactions. It is combined with other reagents like silver perchlorate for effective promotion of these reactions under mild conditions (Mukaiyama, Watanabe, & Shiina, 1995; Mukaiyama, Saito, Kitagawa, & Shimomura, 1994).
Design of Acaricidal/Insecticidal Agents : Diphenyltin sulfide derivatives have been explored for their acaricidal and insecticidal activities. These compounds, particularly those containing sulfone/sulfoxide groups, have shown potential as novel environmentally safe pesticides (Yu, Liu, Li, & Wang, 2016).
- (Zhang, Su, Cen, Feng, Ma, Lu, & Li, 2014).
Cytotoxicity in Cancer Research : Organotin(IV) compounds, including diphenyltin(IV) diallyldithiocarbamate, have been synthesized and evaluated for cytotoxic effects against human colon adenocarcinoma cells. These studies are significant in exploring the potential of diphenyltin derivatives as anticancer agents (Haezam, Awang, Kamaludin, & Mohamad, 2021).
Environmental Analysis : Diphenyltin sulfide and its polychlorinated derivatives have been prepared and analyzed for their environmental impact. Techniques like mass spectrometry and NMR spectroscopy have been employed to understand their structure and behavior in environmental contexts (Sinkkonen, Kolehmalnen, Laihia, Koistinen, & Rantio, 1993).
Investigating Microfluidity in Micelles : Diphenyl sulfides, including diphenyltin sulfide, have been utilized in studies investigating microfluidity in micellar solutions. These studies contribute to our understanding of molecular behavior in different fluid environments (Zachariasse, 1978).
Oxidation Studies : Research on the oxidation of polychlorinated diphenyl sulfides by ferrate(VI) has provided insights into the degradation pathways and oxidized products. This is crucial for understanding the environmental and health impacts of these compounds (Chen, Xu, Zeng, Feng, Qu, Wang, Nesnas, & Sharma, 2018).
Polymer Stabilization : Studies on diphenol substituted sulfides, including diphenyltin sulfide, have explored their role as stabilizers in polypropylene against thermal oxidation. This research contributes to the development of more durable and stable polymeric materials (Kudelka & Pospíšil, 1990).
Safety And Hazards
properties
IUPAC Name |
diphenyl(sulfanylidene)tin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.S.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXRBVIJBDYNQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174240 | |
Record name | Diphenylthioxostannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyltin sulfide | |
CAS RN |
20332-10-9 | |
Record name | Diphenylthioxostannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20332-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylthioxostannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020332109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylthioxostannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylthioxostannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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